molecular formula C16H29N3O4 B6964798 N-ethyl-4-[2-(oxan-2-ylmethoxy)propanoyl]piperazine-1-carboxamide

N-ethyl-4-[2-(oxan-2-ylmethoxy)propanoyl]piperazine-1-carboxamide

Cat. No.: B6964798
M. Wt: 327.42 g/mol
InChI Key: NVUKPVPJUVLBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-[2-(oxan-2-ylmethoxy)propanoyl]piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[2-(oxan-2-ylmethoxy)propanoyl]piperazine-1-carboxamide typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[2-(oxan-2-ylmethoxy)propanoyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure conditions to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile used .

Scientific Research Applications

N-ethyl-4-[2-(oxan-2-ylmethoxy)propanoyl]piperazine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethyl-4-[2-(oxan-2-ylmethoxy)propanoyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyl-4-[2-(oxan-2-ylmethoxy)propanoyl]piperazine-1-carboxamide include other piperazine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

N-ethyl-4-[2-(oxan-2-ylmethoxy)propanoyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O4/c1-3-17-16(21)19-9-7-18(8-10-19)15(20)13(2)23-12-14-6-4-5-11-22-14/h13-14H,3-12H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUKPVPJUVLBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C(=O)C(C)OCC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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